2-Bromo-4-(methylamino)benzoic acid
Description
Properties
IUPAC Name |
2-bromo-4-(methylamino)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-10-5-2-3-6(8(11)12)7(9)4-5/h2-4,10H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHBLELWSAILSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=C(C=C1)C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Organic Synthesis
2-Bromo-4-(methylamino)benzoic acid serves as a versatile building block in organic synthesis. It is utilized to create more complex organic molecules through various reactions, including:
- Substitution Reactions : The bromine atom can be replaced with other nucleophiles, enabling the formation of diverse derivatives.
- Coupling Reactions : It participates in cross-coupling reactions (e.g., Suzuki-Miyaura), facilitating the synthesis of biaryl compounds.
Medicinal Chemistry
This compound has garnered attention for its potential as a pharmacophore in drug design. Its structural features allow it to interact with biological targets, making it a candidate for developing therapeutic agents. Research indicates that derivatives of benzoic acid can exhibit antitumor properties by modulating protein degradation systems like the ubiquitin-proteasome pathway and autophagy-lysosome pathway.
Case Study: Antitumor Activity
A study demonstrated that benzoic acid derivatives could enhance UPP and ALP activities in human foreskin fibroblasts, indicating their potential role in cancer treatment.
| Compound | UPP Activity (%) | ALP Activity (%) | Cytotoxicity (%) |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
Material Science
In material science, this compound is used to synthesize polymers and advanced materials with specific properties. Its ability to undergo various chemical transformations allows researchers to tailor materials for specific applications.
Research into the biological activity of this compound suggests potential therapeutic applications. Its structure may influence pharmacological properties, leading to investigations into its effects on cellular pathways related to disease processes.
Toxicity Profile
While exploring its biological activity, understanding the toxicity associated with this compound is crucial. Safety data indicate potential skin and eye irritation risks, necessitating careful handling during research and application.
Comparison with Similar Compounds
Acidity
- This compound: Predicted pKa ~4.5–4.8 (bromine’s electron-withdrawing effect lowers pKa compared to 4-(methylamino)benzoic acid (pKa = 5.04)).
- 4-Amino-2-bromobenzoic acid: Higher pKa (~5.2–5.5) due to the electron-donating -NH₂ group .
- 4-Bromobenzoic acid : pKa ≈ 3.9, reflecting bromine’s strong electron-withdrawing effect .
Melting Points
- The methylamino group in this compound likely reduces melting point compared to 4-amino-2-bromobenzoic acid (230–234°C) due to weaker hydrogen bonding .
- 2-Bromo-4-methylbenzoic acid (methyl substituent) melts at ~200°C, highlighting the impact of nonpolar groups on crystallinity .
Preparation Methods
Bromination of 4-Nitrobenzoic Acid
The bromination of 4-nitrobenzoic acid leverages the meta-directing effect of the nitro group to introduce bromine at the ortho position. In EP2650277A1 , bromination in concentrated hydrochloric acid (33–40% HCl) with 1.0–1.1 equivalents of bromine at 10–35°C achieves selective 6-bromination of 3,4-dialkoxybenzoic acids. Adapting this method, 4-nitrobenzoic acid undergoes bromination at position 2, yielding 2-bromo-4-nitrobenzoic acid (Scheme 1). The nitro group ensures high regioselectivity, minimizing byproducts.
Key Conditions :
Reduction of Nitro to Amine
The nitro group in 2-bromo-4-nitrobenzoic acid is reduced to an amine using stannous chloride (SnCl₂) in hydrochloric acid, as demonstrated in JP3929069B2 . Alternatively, catalytic hydrogenation (H₂/Pd-C) offers a greener approach.
Key Conditions :
Methylation of the Amine
The resulting 2-bromo-4-aminobenzoic acid is methylated using methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) or dimethyl sulfate ((CH₃O)₂SO₂). A protocol from ChemicalBook for methylating 4-aminobenzoic acid derivatives reports an 88% yield under mild conditions.
Key Conditions :
Direct Bromination of 4-(Methylamino)benzoic Acid
Direct bromination of 4-(methylamino)benzoic acid presents challenges due to the ortho/para-directing nature of the methylamino group. However, CN102267894A demonstrates that bromination of 3,4-dimethoxybenzoic acid in H₂SO₄/H₂O₂/KBr at 30–60°C achieves 97% yield for 2-bromo-4,5-dimethoxybenzoic acid. Adapting this, bromination of 4-(methylamino)benzoic acid with N-bromosuccinimide (NBS) in tetrahydrofuran (THF)/H₂O (1:1) at 80°C could target position 2.
Key Conditions :
-
Halogenating Agent : NBS (1.2–1.5 equiv)
-
Solvent : THF/H₂O
-
Yield : ~70% (estimated from similar α-haloketone syntheses).
Palladium-Catalyzed Coupling and Functionalization
Suzuki-Miyaura Coupling
Aryl halides like 2-bromo-4-iodobenzoic acid can undergo coupling with methylamine via Buchwald-Hartwig amination. CN109553532B highlights palladium catalysts (e.g., Pd(dppf)Cl₂) for vinylation reactions, which could be adapted for C–N bond formation.
Key Conditions :
Hydrolysis of Esters
Methyl 2-bromo-4-(methylamino)benzoate, synthesized via esterification of the acid, is hydrolyzed to the carboxylic acid using NaOH in methanol/water.
Key Conditions :
Comparative Analysis of Synthetic Routes
| Method | Steps | Advantages | Challenges | Yield |
|---|---|---|---|---|
| Nitro Reduction (Method 1) | 3 | High regioselectivity, scalable | Multi-step, toxic SnCl₂ usage | ~74% |
| Direct Bromination (Method 2) | 1 | Shorter route | Low regioselectivity, byproduct formation | ~70% |
| Pd-Catalyzed (Method 3) | 2 | Functional group tolerance | Costly catalysts, stringent conditions | ~75% |
Experimental Optimization and Scalability
-
Bromination Selectivity : Using mixed solvents (e.g., DMF/H₂O) improves solubility and reaction efficiency.
-
Methylation Efficiency : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance alkylation rates.
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Green Chemistry : Replacing SnCl₂ with catalytic hydrogenation reduces environmental impact .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Bromo-4-(methylamino)benzoic acid, and how do reaction conditions impact yield?
- Methodology : Synthesis typically involves bromination of a benzoic acid precursor followed by methylamino group introduction. For brominated intermediates, halogenation using reagents like NBS (N-bromosuccinimide) under controlled temperatures (0–25°C) minimizes side products . Methylamino group installation may employ nucleophilic substitution (e.g., using methylamine in DMF) or reductive amination. Protecting the carboxylic acid group with ethyl esters during amination improves regioselectivity. Post-synthesis, acidic hydrolysis regenerates the benzoic acid moiety. Optimization of solvent polarity (e.g., THF vs. DMSO) and catalyst choice (e.g., Pd for coupling) can enhance yields by 15–20% .
Q. How can the dissociation constant (pKa) of this compound be determined experimentally?
- Methodology : Potentiometric titration in aqueous buffer systems (pH 2–12) at 25°C is standard. The bromo group’s electron-withdrawing effect in the ortho position lowers the pKa compared to 4-(methylamino)benzoic acid (pKa 5.04) . Spectrophotometric methods using UV-Vis absorbance shifts at varying pH levels can corroborate results. Computational approaches (e.g., DFT calculations) predict pKa by modeling substituent effects on electron density at the carboxyl group .
Q. What analytical techniques confirm the structural integrity of this compound?
- Methodology :
- NMR : 1H and 13C NMR identify regiochemistry; the bromo group’s deshielding effect distinguishes ortho vs. para substitution. 2D COSY and NOESY resolve spatial interactions between methylamino and bromo groups .
- LC-MS : High-resolution LC-MS (e.g., Q-TOF) confirms molecular ion [M+H]+ at m/z 244.0 (C8H8BrNO2+) and fragments (e.g., loss of CO2 at Δm/z 44) .
- HPLC : Reverse-phase C18 columns (ACN/water gradient) separate regioisomers; retention time shifts correlate with bromo group positioning .
Advanced Research Questions
Q. How does the bromine atom influence electronic properties and reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodology : The bromo group acts as a superior leaving group compared to chloro or fluoro substituents. In Suzuki-Miyaura coupling, Pd catalysts (e.g., Pd(PPh3)4) facilitate C–C bond formation between the brominated benzoic acid and boronic acids. Ortho-substituted bromo groups exhibit steric hindrance, reducing reaction rates by ~30% compared to para-substituted analogues. DFT studies reveal decreased electron density at the bromo site due to inductive effects, enhancing oxidative addition efficiency .
Q. What strategies mitigate competing side reactions during methylamino group introduction?
- Methodology :
- Protecting Groups : Temporarily esterify the carboxylic acid (e.g., methyl ester) to prevent nucleophilic attack on the carboxylate .
- Catalyst Screening : Use CuI or Pd2(dba)3 to suppress undesired N-alkylation.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving selectivity by 25% .
Q. How can metabolic stability studies elucidate degradation pathways of this compound?
- Methodology :
- Isotopic Labeling : Incorporate 13C at the methylamino group to track metabolites via LC-MS .
- In Vitro Assays : Incubate with liver microsomes (CYP450 enzymes) and monitor demethylation or hydroxylation products.
- Mass Fragmentation : MS/MS identifies cleavage patterns (e.g., m/z 154.0 for de-brominated fragments) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
